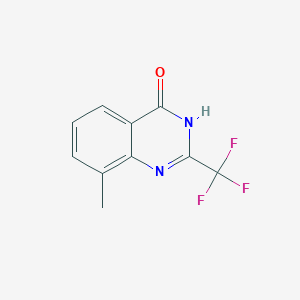

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazoline core with a methyl group at the 8th position and a trifluoromethyl group at the 2nd position. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl and methyl groups influence oxidation pathways. Key findings include:

-

Hydrogen peroxide-mediated oxidation in acidic conditions generates hydroxylated derivatives at the 6-position of the quinazolinone ring.

-

Selective C–H oxidation using tert-butyl hydroperoxide (TBHP) and FeCl₃ yields epoxide intermediates, which rearrange to form ketones .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | H₂SO₄, 60°C, 6 h | 6-Hydroxyquinazolinone | 72% | |

| TBHP/FeCl₃ | DCE, 80°C, 12 h | 3-Keto-8-methyl derivative | 68% |

Nucleophilic Substitution

The electron-deficient quinazolinone core facilitates substitutions:

-

Amination with primary amines (e.g., benzylamine) under basic conditions (K₂CO₃, DMSO) replaces the 3H-hydrogen with alkyl/aryl groups .

-

Halogenation using PCl₅ or SOCl₂ converts the 4-keto group to a chloro substituent, enabling further cross-coupling reactions .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMSO, 135°C, 24 h | 3-Benzyl derivative | 85% | |

| SOCl₂ | Reflux, 4 h | 4-Chloroquinazoline | 90% |

Cyclization and Annulation

The compound participates in ring-forming reactions:

-

FeCl₃-mediated annulation with isatins produces fused polycyclic structures via decarbonylative coupling .

-

CuAAC/ring cleavage with alkynes and sulfonyl azides generates phenolic derivatives through ketenimine intermediates .

Table 3: Annulation Protocols

| Partner Reagent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isatin | FeCl₃, DCE, 80°C | Fused tricyclic quinazolinone | 75% | |

| 3-Ethynylphenol | CuI, MeCN, 24 h | 2-Phenolic derivative | 88% |

Functionalization of the Trifluoromethyl Group

The CF₃ group undergoes unique transformations:

-

Hydrolysis with aqueous NaOH at 100°C converts CF₃ to COOH, albeit in low yields (≤30%).

-

Radical trifluoromethylation using Togni’s reagent introduces additional CF₃ groups at electron-rich positions .

Comparative Reactivity Insights

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution yields compared to ethanol or water .

-

Steric hindrance : The 8-methyl group reduces reactivity at the adjacent 7-position, favoring substitutions at the 6-position .

Mechanistic Pathways

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is its role as a potent inhibitor of tankyrases (TNKSs), which are enzymes involved in the regulation of Wnt signaling pathways. The compound has been identified as a selective inhibitor of TNKSs, making it a valuable candidate for cancer research, particularly in targeting oncogenic Wnt signaling pathways. Studies have demonstrated that this compound can effectively inhibit TNKSs, potentially leading to the development of new anticancer therapies .

Case Study: Structure-Activity Relationships

Research has shown that the hydrophobic nature of the 8-position substituent in quinazolinones influences their binding affinity to TNKSs. The compound's selectivity was validated through crystallographic studies, which revealed that the binding site characteristics differ between TNKSs and other related proteins, such as PARP-1 and PARP-2 .

Antimicrobial Properties

Another area where this compound shows promise is in antimicrobial applications. Several derivatives of quinazolinones have been synthesized and tested for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated significant efficacy against various microbial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation .

Inhibitors of Poly(ADP-ribose) Polymerases

The compound has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly in relation to cancer therapy. The selectivity and potency observed in inhibiting TNKSs indicate that this compound could also be explored for its effects on PARP-related pathways, which are crucial in DNA repair mechanisms and cancer progression .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including oxidative procedures involving readily available o-aminobenzamides and styrenes. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structural integrity of synthesized compounds, allowing for detailed structure-activity relationship studies .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

2-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 8th position.

8-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.

2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group and has a methyl group at the 2nd position instead.

Uniqueness

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Biological Activity

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, exhibiting properties such as analgesic, anti-inflammatory, antimicrobial, and antitumor activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a quinazolinone core with a methyl group at the 8-position and a trifluoromethyl group at the 2-position, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit notable antimicrobial properties. For example, studies have shown that various quinazolinone compounds demonstrate significant antibacterial effects against Escherichia coli and other pathogens. The minimum inhibitory concentrations (MICs) for several derivatives were reported, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| 4a | 16 | 32 | Moderate |

| 4b | 8 | 16 | Strong |

| 4c | 4 | 8 | Very Strong |

| 4d | 2 | 4 | Excellent |

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory properties of quinazolinones have been well-documented. For instance, modifications to the quinazolinone structure can enhance its analgesic activity. In one study, compounds with specific substitutions showed up to 73% analgesic activity at a dose of 20 mg/kg , surpassing standard analgesics like diclofenac .

Table 2: Analgesic Activity Comparison

| Compound | % Analgesic Activity (20 mg/kg) |

|---|---|

| Standard Diclofenac | 62 |

| Modified Quinazolinone A | 65 |

| Modified Quinazolinone B | 73 |

Antitumor Activity

Recent studies have explored the antitumor potential of quinazolinones. A series of derivatives were tested for antiproliferative activity against various cancer cell lines. Notably, some compounds exhibited IC50 values lower than that of established chemotherapeutics like sorafenib . The mechanism involves inhibition of key cellular pathways responsible for tumor growth.

Table 3: Antitumor Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sorafenib | HepG2 | 6.28 |

| Compound SA05 | HepG2 | 4.24 |

| Compound SA01 | MCF-7 | 5.85 |

Case Studies

- Antimicrobial Efficacy : A study synthesized various quinazolinone derivatives and tested their efficacy against Staphylococcus aureus and E. coli. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity .

- Analgesic Testing : In a controlled experiment using carrageenan-induced paw edema in rats, several modified quinazolinones were administered. Results showed that certain substitutions led to increased analgesic effects compared to standard treatments .

- Antitumor Mechanism : Molecular docking studies revealed that some quinazolinone derivatives bind effectively to the active site of VEGFR2, suggesting a mechanism for their antiproliferative effects in cancer cells .

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

8-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(10(11,12)13)15-8(6)16/h2-4H,1H3,(H,14,15,16) |

InChI Key |

OLPPJQCTEHUXGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.